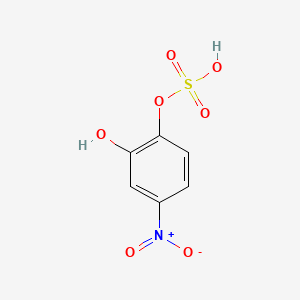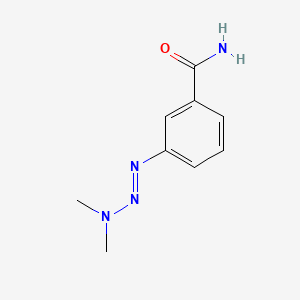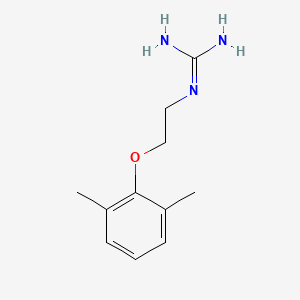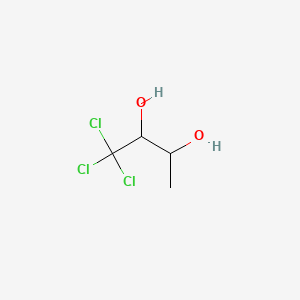
1,1,1-Trichlorobutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C₄H₇Cl₃O₂ It is a chlorinated diol, characterized by the presence of three chlorine atoms and two hydroxyl groups attached to a butane backbone
Méthodes De Préparation
The synthesis of 1,1,1-Trichlorobutane-2,3-diol can be achieved through several methods. One common approach involves the chlorination of butane-2,3-diol. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction proceeds as follows:
C₄H₈(OH)₂+3Cl₂→C₄H₇Cl₃O₂+3HCl
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. This method allows for large-scale production with high yield and purity.
Analyse Des Réactions Chimiques
1,1,1-Trichlorobutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield chlorinated carboxylic acids, while reduction with LiAlH₄ can produce chlorinated alcohols.
Applications De Recherche Scientifique
1,1,1-Trichlorobutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1,1,1-Trichlorobutane-2,3-diol can be compared with other chlorinated diols, such as 2,2,4,4-Tetramethyl-1,3-cyclobutanediol and 1,3-Dioxanes. These compounds share similar structural features but differ in their chemical properties and applications. For example:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer in the production of polymeric materials and has applications in the manufacture of BPA-free plastics.
1,3-Dioxanes: These compounds are used as protective groups in organic synthesis and have applications in the stabilization of carbonyl compounds.
Propriétés
Numéro CAS |
32817-82-6 |
|---|---|
Formule moléculaire |
C4H7Cl3O2 |
Poids moléculaire |
193.45 g/mol |
Nom IUPAC |
1,1,1-trichlorobutane-2,3-diol |
InChI |
InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3 |
Clé InChI |
JUELTGCZCZPHPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(Cl)(Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


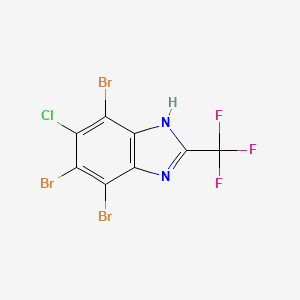
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
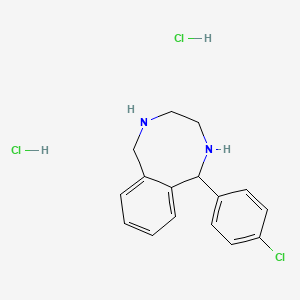
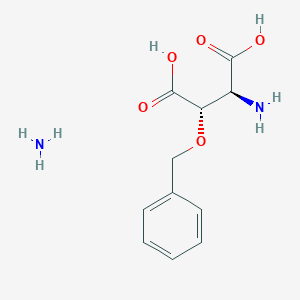
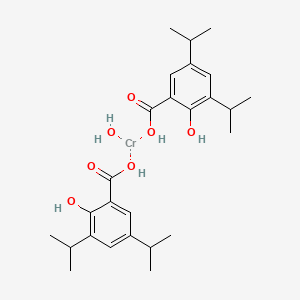

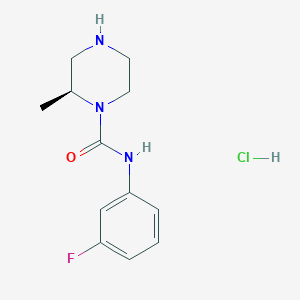
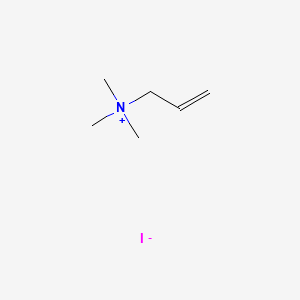
![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)

